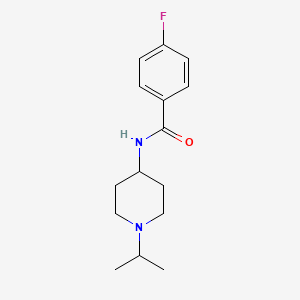![molecular formula C23H30N4O5S2 B5175289 bis{3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}methanone](/img/structure/B5175289.png)
bis{3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis{3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}methanone, also known as BMSM, is a chemical compound with potential applications in scientific research. BMSM belongs to the family of sulfonamide compounds that have been extensively studied for their biological activities.
科学的研究の応用
Bis{3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}methanone has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit various biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. bis{3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}methanone has also been studied for its potential use as a drug delivery system.
作用機序
The mechanism of action of bis{3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}methanone is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins involved in various biological processes. bis{3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}methanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of protein kinase C (PKC), a protein involved in cell signaling pathways.
Biochemical and physiological effects:
bis{3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}methanone has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes. bis{3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}methanone has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, bis{3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}methanone has been shown to exhibit antimicrobial activity against various bacterial strains.
実験室実験の利点と制限
One advantage of using bis{3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}methanone in lab experiments is its potential to exhibit various biological activities. However, one limitation is that its mechanism of action is not fully understood. Additionally, bis{3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}methanone may exhibit cytotoxic effects at high concentrations, which could limit its use in certain experiments.
将来の方向性
There are several future directions for research on bis{3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}methanone. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its potential use as a drug delivery system. Additionally, bis{3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}methanone could be further studied for its potential use as an anti-inflammatory, antitumor, or antimicrobial agent.
合成法
Bis{3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}methanone can be synthesized using a multi-step reaction process. The synthesis starts with the reaction of 4-methylpiperazine with 3-chlorobenzenesulfonyl chloride to form 3-(4-methylpiperazin-1-yl)benzenesulfonyl chloride. This intermediate is then reacted with 4-chlorobenzophenone to form bis{3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}methanone. The final product is obtained by recrystallization from a suitable solvent.
特性
IUPAC Name |
bis[3-(4-methylpiperazin-1-yl)sulfonylphenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O5S2/c1-24-9-13-26(14-10-24)33(29,30)21-7-3-5-19(17-21)23(28)20-6-4-8-22(18-20)34(31,32)27-15-11-25(2)12-16-27/h3-8,17-18H,9-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKONISKCPNGWDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)C3=CC(=CC=C3)S(=O)(=O)N4CCN(CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-butoxy-N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5175218.png)
![tert-butyl {1-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]-4-piperidinyl}carbamate](/img/structure/B5175220.png)
![2-({7-[3-(4-ethylphenoxy)-2-hydroxypropyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}thio)acetamide](/img/structure/B5175225.png)
![diethyl [3-(diethylamino)propyl]phosphonate](/img/structure/B5175240.png)
![N-(3,4-dichlorophenyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide](/img/structure/B5175255.png)
![4-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}carbonyl)-6-isopropyl-2-pyrimidinamine](/img/structure/B5175261.png)
![3-{[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]thio}-5-ethyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5175263.png)

![5-[4-(diethylamino)benzylidene]-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5175278.png)
![(3aS*,6aR*)-3-[2-(1-piperidinyl)ethyl]-5-(2-pyrimidinyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5175285.png)
![5-[(4-bromophenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B5175305.png)
![N-{3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}-beta-alanine](/img/structure/B5175312.png)
